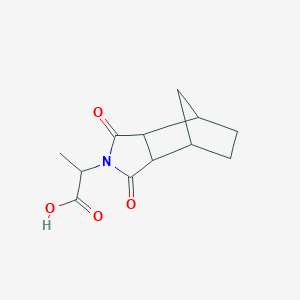
3-Chloropyrazine 1-oxide
Übersicht
Beschreibung
3-Chloropyrazine 1-oxide (CAS Number: 6863-76-9) is a nitrogen-containing heterocyclic compound. Its molecular formula is C₄H₃ClN₂O , and it has a molecular weight of 130.53 g/mol . The IUPAC name for this compound is 3-chloropyrazine 1-oxide . It contains both pyrrole and pyrazine rings, making it an interesting scaffold for various biological activities .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
- Application: 3-Chloropyrazine 1-oxide can be used in transition metal-catalyzed reactions for carbon–carbon bond formation on pyrazines. This includes classical palladium-catalyzed reactions like Sonogashira, Heck, Suzuki, and Stille reactions .
- Method: The specific methods of application or experimental procedures would depend on the type of reaction being performed. Generally, these reactions involve the use of a transition metal catalyst to facilitate the formation of carbon-carbon bonds .
- Results: The outcomes of these reactions are typically new compounds with carbon-carbon bonds. The specific results would depend on the reactants and conditions used in the experiment .
Transition Metal-Catalyzed Functionalization of Pyrazines
- Molecular Simulation Visualizations
- Application: 3-Chloropyrazine 1-oxide can be used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD . These programs can produce impressive simulation visualizations .
- Method: The specific methods of application or experimental procedures would depend on the type of simulation being performed. Generally, this involves using the molecular structure of 3-Chloropyrazine 1-oxide as input to these programs .
- Results: The outcomes of these simulations are typically visualizations of the molecule and its interactions with other molecules. The specific results would depend on the parameters used in the simulation .
- Application: Nitrogen-containing heterocycles like 3-Chloropyrazine 1-oxide are employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, is found in many vital pharmaceuticals and biologically active compounds .
- Method: The specific methods of application or experimental procedures would depend on the type of compound being synthesized. Generally, this involves reacting 3-Chloropyrazine 1-oxide with other reagents under specific conditions to form the desired compound .
- Results: The outcomes of these reactions are typically new organic compounds. The specific results would depend on the reactants and conditions used in the experiment .
- Application: Pyrrolopyrazine derivatives have been synthesized using 3-Chloropyrazine 1-oxide . These derivatives have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Method: The specific methods of application or experimental procedures would depend on the type of compound being synthesized. Generally, this involves reacting 3-Chloropyrazine 1-oxide with other reagents under specific conditions to form the desired compound .
- Results: The outcomes of these reactions are typically new organic compounds. The specific results would depend on the reactants and conditions used in the experiment .
Pharmaceuticals and Bioactive Molecules
Synthesis of Pyrrolopyrazine Derivatives
Eigenschaften
IUPAC Name |
3-chloro-1-oxidopyrazin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-4-3-7(8)2-1-6-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTJTHXSPXEBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20321769 | |
| Record name | 3-Chloropyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazine 1-oxide | |
CAS RN |
6863-76-9 | |
| Record name | Pyrazine, 2-chloro-, 4-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6863-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6863-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloropyrazine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20321769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















